![molecular formula C14H15FO5S B2888697 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] CAS No. 2411285-43-1](/img/structure/B2888697.png)

7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

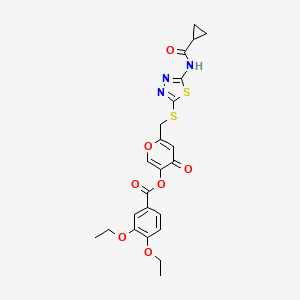

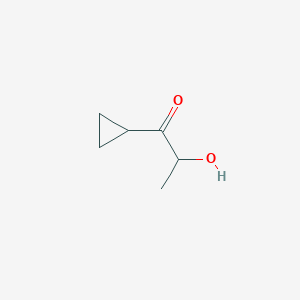

A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of desired products .Molecular Structure Analysis

The molecular structure of “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” is unique and allows for diverse applications in scientific research.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” involve the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes .Applications De Recherche Scientifique

Advanced Oxidation Processes

- The compound 6:2 Fluorotelomer sulfonate (FTS), similar to 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane], was studied for its degradability under advanced oxidation processes like UV irradiation and peroxone. These processes showed potential in degrading FTS, indicating similar compounds' applicability in environmental remediation and wastewater treatment (Yang et al., 2014).

Structural Analysis and Molecular Interactions

- A study on a related compound, 9-Fluoro-2,4,4a,6-tetrahydrospiro[benzo[c]chromene-3,2′-[1,3]dioxolane], provides insights into the molecular structure and interactions of similar fluorosulfonyloxy compounds. This can be useful in the design and development of new materials or pharmaceuticals (Ayswariya et al., 2017).

Fuel Cell Applications

- Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using components similar to 7-Fluorosulfonyloxy-4-oxospiro compounds, show promise for fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

Synthesis of Heterocyclic Compounds

- Research on 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound structurally similar to 7-Fluorosulfonyloxy-4-oxospiro, highlights its use in synthesizing various heterocyclic compounds, which could be relevant in medicinal chemistry and material science (Kayukova et al., 1998).

Catalysis and Chemical Synthesis

- The compound Silver Triflate, used in the synthesis of benzo[b]oxepines and 2H-chromenes, indicates the potential use of fluorosulfonyloxy spiro compounds in catalysis and organic synthesis, particularly in the formation of functionalized oxygen heterocycles (Chan et al., 2015).

Mécanisme D'action

Orientations Futures

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” and similar compounds could have promising future applications in organic synthesis, chemical biology, drug discovery, and materials science .

Propriétés

IUPAC Name |

7-fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5S/c15-21(17,18)20-10-4-5-11-12(16)9-14(19-13(11)8-10)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSAJVKPKXVDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)

![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)